molecular formula C7H12N4 B2802028 (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine CAS No. 1342474-48-9

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine

Cat. No.: B2802028
CAS No.: 1342474-48-9
M. Wt: 152.201
InChI Key: FNMXKIOFMCGDMH-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a triazole-based primary amine with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . Its structure features a 1,2,4-triazole ring substituted with a cyclopropyl group at position 3 and a methyl group at position 1. The primary amine (-CH₂NH₂) at position 5 enhances its reactivity, making it a versatile building block in organic synthesis. Key identifiers include:

  • SMILES: CN1C(=NC(=N1)C2CC2)CN
  • InChIKey: FNMXKIOFMCGDMH-UHFFFAOYSA-N .

This compound is widely used in pharmaceutical and agrochemical research due to its stability and functionalizability. Its hydrochloride salt (CAS 1820707-11-6) is particularly valuable in drug discovery, offering improved solubility for reaction optimization .

Properties

IUPAC Name

(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMXKIOFMCGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization with hydrazine to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Antifungal Activity

The triazole ring is known for its antifungal properties, which can be attributed to its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Compounds with triazole moieties have been extensively studied for their effectiveness against a range of fungal pathogens, including Candida and Aspergillus species.

Anticancer Properties

Research indicates that compounds containing triazole structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Studies have shown that derivatives of triazoles can enhance the cytotoxic effects of existing chemotherapeutic agents.

Antimicrobial Applications

Beyond antifungal activity, (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine has potential as an antimicrobial agent against bacteria and viruses. Its broad-spectrum activity makes it a candidate for developing new antibiotics or antiviral drugs.

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The effectiveness against plant pathogens could help in developing new formulations that are less harmful to the environment compared to traditional fungicides.

Plant Growth Regulators

Triazole compounds can also act as plant growth regulators by influencing hormonal pathways in plants. This application can enhance crop yield and stress resistance, making it valuable in sustainable agriculture practices.

Case Study on Antifungal Activity

In a study published in Journal of Medicinal Chemistry, derivatives of triazoles demonstrated significant antifungal activity against Candida albicans. The study highlighted the structure-activity relationship (SAR) showing that modifications at the cyclopropyl position enhanced antifungal potency.

Case Study on Anticancer Effects

A recent investigation published in Cancer Research explored the effects of triazole derivatives on various cancer cell lines, revealing that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine are compared below with analogous triazole and heterocyclic derivatives.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazole Ring) Key Applications/Properties
This compound C₇H₁₂N₄ 152.20 1-CH₃, 3-cyclopropyl Pharma intermediates, high stability
[3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride C₉H₁₀FN₄·HCl 228.67 3-(4-F-C₆H₄) Enhanced lipophilicity; antitumor research
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine C₅H₁₀N₄ 138.17 3-CH₃ Simpler structure, lower steric hindrance
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₂N₄·2HCl 203.72 1-CH(CH₃)₂ Improved solubility (salt form)
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine C₈H₁₄N₄ 166.23 Branched -CH(CH₃)NH₂ Potential CNS-targeting applications

Key Differentiators

  • Electronic Properties : Electron-withdrawing groups (e.g., -F in ) enhance electrophilicity, improving binding to enzyme active sites .
  • Salt Forms : Hydrochloride salts (e.g., ) offer superior aqueous solubility for in vitro assays compared to free bases .

Biological Activity

(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine, with the CAS number 1343184-06-4, is a compound belonging to the triazole family. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The molecular formula for this compound is C10H18N4C_{10}H_{18}N_{4}, with a molecular weight of 194.28 g/mol. The compound's structure features a cyclopropyl group attached to a triazole ring, which is crucial for its biological activity.

Research indicates that compounds containing triazole moieties can interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Cytotoxic Effects : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazole derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound showed significant activity against Candida albicans and other fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
RKO (colorectal)60.70
PC-3 (prostate)49.79
HeLa (cervical)78.72

These values indicate that the compound exhibits moderate potency against these cell lines, suggesting further investigation into its mechanisms and potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Modifications to the cyclopropyl group or the nitrogen positions in the triazole ring can significantly affect potency and selectivity. For example, substituents at specific positions on the triazole ring have been shown to enhance cytotoxicity against certain cancer types while reducing toxicity to normal cells .

Case Studies

A notable case study involved synthesizing various derivatives of this compound and evaluating their biological activities:

  • Synthesis : Various derivatives were synthesized through standard organic reactions involving cyclopropyl and triazole precursors.
  • Evaluation : The synthesized compounds were tested against multiple cancer cell lines and showed varying levels of cytotoxicity.
  • Findings : Some derivatives exhibited IC50 values lower than 50 µM against aggressive cancer types, indicating promising therapeutic potential .

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